REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([CH2:5][NH:6][C:7]([O:8][C:9]([CH3:10])([CH3:11])[CH3:12])=[O:13])[cH:14][cH:15][cH:16]1.[CH3:17][Si:18]([CH3:19])([CH3:20])[C:21]#[CH:22].[CH3:24][CH2:25][N:26]([CH2:27][CH3:28])[CH2:29][CH3:30].[I-:23]>>[c:2]1([C:22]#[C:21][Si:18]([CH3:17])([CH3:19])[CH3:20])[cH:3][c:4]([CH2:5][NH:6][C:7]([O:8][C:9]([CH3:10])([CH3:11])[CH3:12])=[O:13])[cH:14][cH:15][cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NCc1cccc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#C[Si](C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)NCc1cccc(C#C[Si](C)(C)C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |